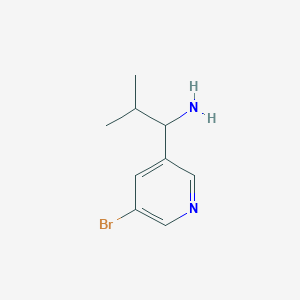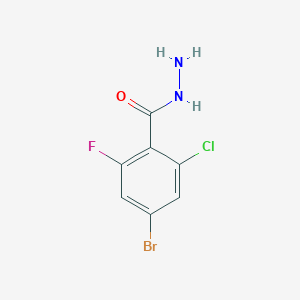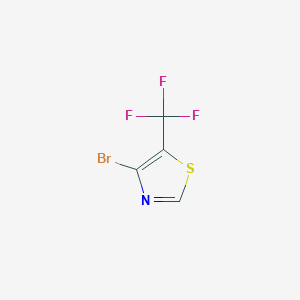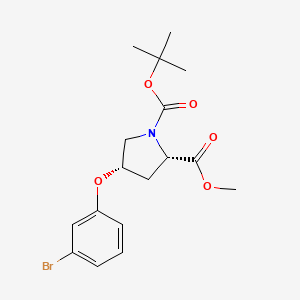
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials may include tert-butylamine, methyl bromide, and 3-bromophenol. The synthesis process may involve:
Step 1: Formation of the pyrrolidine ring through a cyclization reaction.
Step 2: Introduction of the tert-butyl and methyl groups via alkylation reactions.
Step 3: Attachment of the 3-bromophenoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The bromine atom in the 3-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-chlorophenoxy)pyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-fluorophenoxy)pyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-iodophenoxy)pyrrolidine-1,2-dicarboxylate
Uniqueness
1-(tert-Butyl) 2-methyl (2S,4S)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate is unique due to the presence of the bromine atom in the 3-bromophenoxy group. This bromine atom can influence the compound’s reactivity, biological activity, and physical properties, making it distinct from its chloro, fluoro, and iodo analogs.
Propiedades
Fórmula molecular |
C17H22BrNO5 |
|---|---|
Peso molecular |
400.3 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-(3-bromophenoxy)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H22BrNO5/c1-17(2,3)24-16(21)19-10-13(9-14(19)15(20)22-4)23-12-7-5-6-11(18)8-12/h5-8,13-14H,9-10H2,1-4H3/t13-,14-/m0/s1 |
Clave InChI |
QGWHXEVWTVEWTH-KBPBESRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC(=CC=C2)Br |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



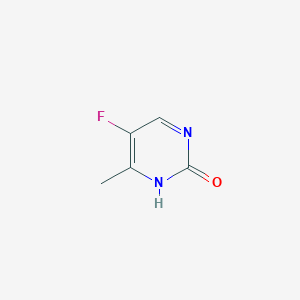
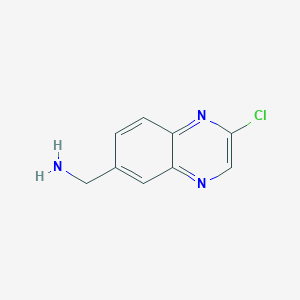



![(R)-3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12952312.png)
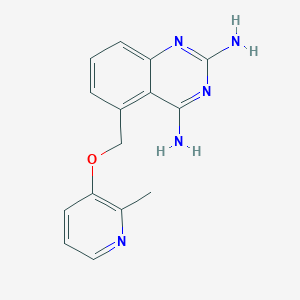

![2-(2,3-Dihydrobenzofuran-5-yl)hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B12952339.png)

